Cas no 2680801-59-4 (tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate)
Il composto tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate è un intermedio chimico avanzato utilizzato nella sintesi organica, particolarmente rilevante per lo sviluppo di farmaci e composti bioattivi. La sua struttura combina un gruppo azetidinico protetto con un estere _tert-butilestere_ e una funzionalità idrossilica, offrendo versatilità nelle modifiche successive. La presenza del gruppo trifluoroacetamido migliora la stabilità metabolica e l’affinità di legame, rendendolo utile in applicazioni farmaceutiche. La protezione del gruppo Boc (tert-butossicarbonile) facilita la selettività nelle reazioni, mentre la geometria dell’azetidina contribuisce alla rigidità strutturale, favorendo interazioni stericamente precise. Questo prodotto è particolarmente adatto per sintesi stereoselettive e come building block in chimica medicinale.

2680801-59-4 structure
Nome del prodotto:tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate
tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-28308865
- tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate
- 2680801-59-4
- tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate
-
- Inchi: 1S/C13H21F3N2O4/c1-8(17(5)9(19)13(14,15)16)12(21)6-18(7-12)10(20)22-11(2,3)4/h8,21H,6-7H2,1-5H3
- Chiave InChI: RGRQGCBAAPUPSY-UHFFFAOYSA-N
- Sorrisi: FC(C(N(C)C(C)C1(CN(C(=O)OC(C)(C)C)C1)O)=O)(F)F
Proprietà calcolate
- Massa esatta: 326.14534164g/mol
- Massa monoisotopica: 326.14534164g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 453
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70.1Ų
- XLogP3: 1.1
tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308865-5.0g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-28308865-10g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 10g |
$5405.0 | 2023-09-07 | ||
Enamine | EN300-28308865-1g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 1g |
$1256.0 | 2023-09-07 | ||
Enamine | EN300-28308865-5g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 5g |
$3645.0 | 2023-09-07 | ||
Enamine | EN300-28308865-2.5g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-28308865-0.1g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-28308865-1.0g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-28308865-0.05g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28308865-0.5g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28308865-0.25g |
tert-butyl 3-hydroxy-3-[1-(2,2,2-trifluoro-N-methylacetamido)ethyl]azetidine-1-carboxylate |
2680801-59-4 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 |
tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate Letteratura correlata
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
2. Book reviews
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
2680801-59-4 (tert-butyl 3-hydroxy-3-1-(2,2,2-trifluoro-N-methylacetamido)ethylazetidine-1-carboxylate) Prodotti correlati
- 1804855-25-1(2-Chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetic acid)
- 2230875-11-1(6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole)
- 1601756-93-7(2-(2-ethoxyethoxy)-1-iodopropan-2-ylbenzene)
- 2460754-87-2(tert-butyl 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 2196447-01-3(1-[3-[(3,4-Difluorophenyl)methyl]-1-pyrrolidinyl]-2-propen-1-one)
- 850911-87-4(2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)-N-phenylacetamide)
- 946301-09-3(2-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide)
- 882678-73-1((3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid)
- 2839156-28-2(1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane)
- 64358-14-1(3-Chloro-4'-n-pentylbenzophenone)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
